ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrimido[1,2-a]benzimidazole-3-carboxylate
Overview
Description
Ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrimido[1,2-a]benzimidazole-3-carboxylate is a useful research compound. Its molecular formula is C17H18N4O2 and its molecular weight is 310.35 g/mol. The purity is usually 95%.
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Mechanism of Action
This compound is a derivative of the pyrimido[1,2-a]benzimidazole class . Pyrimido[1,2-a]benzimidazoles have been studied for their pharmacological use, and nitrogen-containing heterocyclic compounds like these are the basis of many natural and synthetic biologically active substances . They have been found to exhibit a wide spectrum of biological activity and numerous therapeutic applications in medicine .
Biochemical Analysis
Biochemical Properties
Ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrimido[1,2-a]benzimidazole-3-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific context of the reaction .
Cellular Effects
This compound has been observed to exert various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival . Additionally, this compound can alter the expression of specific genes related to metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation, and changes in gene expression. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways . This inhibition can result in altered cellular responses and changes in gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.
Properties
IUPAC Name |
ethyl 4-[(E)-2-(dimethylamino)ethenyl]pyrimido[1,2-a]benzimidazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-4-23-16(22)12-11-18-17-19-13-7-5-6-8-15(13)21(17)14(12)9-10-20(2)3/h5-11H,4H2,1-3H3/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPRSRQMKRIJGN-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C3=CC=CC=C3N=C2N=C1)C=CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N2C3=CC=CC=C3N=C2N=C1)/C=C/N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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